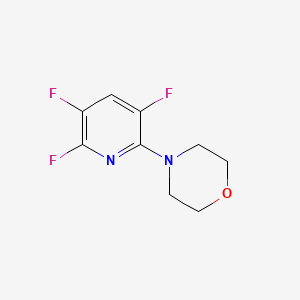

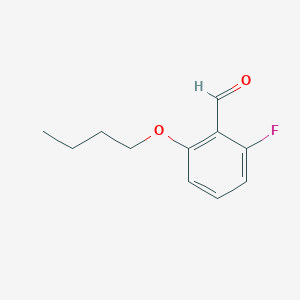

![molecular formula C15H19N3 B6317823 Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-27-0](/img/structure/B6317823.png)

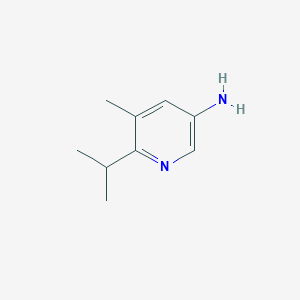

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CPA 95%) is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that is used as a reagent, catalyst, or ligand in various chemical reactions and processes. CPA 95% is a unique molecule due to its high purity and stability, making it an ideal choice for laboratory experiments.

Scientific Research Applications

CPA 95% has a wide range of applications in scientific research. It is used as a reagent, catalyst, or ligand in various chemical reactions and processes. It is also used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and biopolymers. CPA 95% is also used in the synthesis of polymers, such as polyamides and polyurethanes. In addition, it is used in the synthesis of polymers for medical applications, such as drug delivery systems and tissue engineering.

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

They bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on CDK2 for uncontrolled proliferation .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 3735±300 °C and a predicted density of 1193±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The inhibition of CDK2 by similar compounds leads to cell cycle arrest and apoptosis, particularly in cancer cells . .

Action Environment

The action, efficacy, and stability of Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment can also affect the compound’s ionization state and, consequently, its absorption and distribution in the body.

Advantages and Limitations for Lab Experiments

CPA 95% has several advantages for laboratory experiments. It is a highly pure and stable compound, making it an ideal choice for laboratory experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using CPA 95% in laboratory experiments. It is a relatively new compound and so its effects on the body are not yet fully understood. In addition, it can be toxic in high concentrations and so must be used with caution.

Future Directions

The future of CPA 95% is promising. It has a wide range of applications in scientific research and its potential for medical applications is being explored. It is being studied for its potential use in treating neurological disorders and for its ability to reduce the toxicity of certain chemicals. In addition, it is being studied for its potential use as a reagent, catalyst, or ligand in various chemical reactions and processes. Finally, it is being studied for its potential use in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and biopolymers.

Synthesis Methods

CPA 95% is synthesized through a two-step process. The first step involves the reaction of cyclopentyl bromide with benzyl amine in the presence of a base. This reaction yields cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CPA 95%), which is then purified by recrystallization. The second step involves the reaction of CPA 95% with an acid to form the desired product. This two-step process yields a product that is 95% pure and highly stable.

properties

IUPAC Name |

N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]cyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-2-7-14(6-1)16-11-12-4-3-5-13(10-12)15-8-9-17-18-15/h3-5,8-10,14,16H,1-2,6-7,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBRQLPZWQNXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC(=CC=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)

![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)

![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)